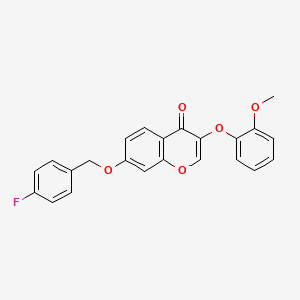

7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FO5/c1-26-19-4-2-3-5-20(19)29-22-14-28-21-12-17(10-11-18(21)23(22)25)27-13-15-6-8-16(24)9-7-15/h2-12,14H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKNCWRIXMKTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and fluorophenolic precursors with chromen-4-one intermediates. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product. Solvents like dichloromethane or ethanol are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromen-4-one moiety to chromanol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, the target compound is compared to structurally and functionally related analogs based on substituent patterns, physicochemical properties, and biological activities.

Substituent Position and Electronic Effects

- Target Compound: 7-position: 4-Fluorobenzyloxy group (electron-withdrawing due to fluorine). 3-position: 2-Methoxyphenoxy (moderate electron-donating effect from methoxy). Impact: The fluorine atom may enhance membrane permeability and resistance to oxidative metabolism, while the ortho-methoxy group could restrict rotational freedom, influencing receptor binding .

- Analog 1: 7-((4-Methoxybenzyl)oxy)-3-(2-methoxyphenyl)-4H-chromen-4-one () 7-position: 4-Methoxybenzyloxy (electron-donating methoxy group). 3-position: Same as target compound.

- Analog 2: 7-(2-Bromoethoxy)-3-(4-fluorobenzyl)-4-methyl-2H-chromen-2-one () 7-position: Bromoethoxy (bulky, polar substituent). 3-position: 4-Fluorobenzyl (vs. 2-methoxyphenoxy in target). The 4-fluorobenzyl group here is directly attached to the chromenone core, unlike the target compound’s phenoxy linkage .

Pharmacological Activities

- Cytotoxicity: Target Compound: No direct data, but 7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one () showed enhanced cytotoxicity (IC50 = 11.18–14.37 μM) in cancer cell lines compared to geiparvarin (IC50 = 17.68–20.34 μM). The fluorobenzyl group likely contributes to this activity by increasing electron deficiency and interaction with cellular targets . Analog 3: Daidzein (7-Hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, ) lacks fluorinated or methoxy substituents and exhibits weaker cytotoxicity, emphasizing the importance of halogenation for potency .

- The aminoethoxy group at the 7-position may facilitate enzyme binding, whereas the target compound’s fluorobenzyloxy group could alter selectivity .

Physicochemical Properties

*Estimated using fragment-based methods.

Structural and Crystallographic Insights

- Coplanarity and Packing: Chromenone derivatives like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () exhibit near-planar chromen cores, stabilized by π-π stacking. The target compound’s 2-methoxyphenoxy group may introduce torsional strain, reducing planarity and affecting crystal packing or protein interactions .

- Halogen Effects : Fluorine’s small size and high electronegativity minimize steric disruption while enhancing dipole interactions, as seen in 7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (). The trifluoromethyl group here further increases metabolic resistance .

Biological Activity

7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone class, which is known for its diverse biological activities. The unique structural features of this compound, particularly the presence of fluorobenzyl and methoxyphenoxy substituents, contribute to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 396.39 g/mol. The structural formula can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown potential in modulating key signaling pathways involved in cancer progression.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and inflammation.

- Receptor Modulation : It can interact with various receptors, altering their activity and downstream signaling.

- Gene Expression Regulation : This compound might influence the expression of genes associated with cell cycle regulation and apoptosis.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation in various cancer cell lines (e.g., HT-29 cells). |

| Anti-inflammatory | Reduces levels of inflammatory markers in vitro. |

| Antioxidant | Exhibits significant free radical scavenging activity. |

Case Studies

-

Anticancer Evaluation :

- A study involving HT-29 colorectal cancer cells demonstrated that this compound significantly reduced cell viability with an IC50 value indicating potent activity compared to standard chemotherapeutics.

-

Inflammation Model :

- In a murine model of inflammation, treatment with this compound resulted in decreased swelling and reduced levels of inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the optimal synthetic routes for 7-((4-fluorobenzyl)oxy)-3-(2-methoxyphenoxy)-4H-chromen-4-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Pechmann condensation or nucleophilic substitution. For example:

- Step 1 : Condensation of substituted phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄) to form the chromenone core .

- Step 2 : Introduction of the 4-fluorobenzyloxy group via alkylation using 4-fluorobenzyl bromide in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

- Optimization : Reaction yields (66.8–75%) depend on temperature, solvent choice, and catalyst. For instance, DMF enhances nucleophilicity, while ethanol facilitates purification . Monitor intermediates via TLC and confirm purity via HPLC (>95%) .

Q. How can the structural identity of this compound be validated using advanced spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., SHELX-2018) to resolve bond lengths/angles and confirm substituent positions. SHELXTL is preferred for high-resolution data .

- NMR/IR Spectroscopy : Compare experimental -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and IR (e.g., 1670 cm⁻¹ for C=O) with computational predictions (e.g., Gaussian 16) .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (expected m/z: 418.12 for C₂₃H₁₆F₀₅) .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data across studies (e.g., varying IC₅₀ values in cytotoxicity assays)?

- Methodological Answer :

- Source Validation : Cross-check assay protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HeLa vs. MCF-7). For example, reports anti-inflammatory activity, while highlights antimicrobial effects, suggesting context-dependent mechanisms .

- Dose-Response Repetition : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity). Use ANOVA to assess statistical significance (p < 0.05) .

- Solubility Adjustments : Variations in DMSO concentration (>0.1% v/v) may artifactually suppress activity. Pre-test solubility in PBS or cell media .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., 4-fluorobenzyl vs. 4-methoxyphenoxy groups)?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent modifications (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) using parallel synthesis .

- Biological Profiling : Test analogs against a panel of targets (e.g., ABCG2 transporters, COX-2 enzymes) to identify critical functional groups. shows trifluoromethyl groups enhance ABCG2 inhibition .

- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions. Compare binding energies (ΔG) of analogs to pinpoint key residues (e.g., π-π stacking with Phe439 in ABCG2) .

Q. What computational approaches are suitable for predicting the metabolic stability and toxicity of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and CYP450 inhibition. High logP (>3) may indicate poor aqueous solubility .

- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity. For example, the 4-fluorobenzyl group may reduce metabolic degradation compared to non-fluorinated analogs .

- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability in biological membranes. Analyze RMSD (<2 Å for stable binding) .

Q. How can researchers resolve discrepancies in reported synthetic yields and purity across literature sources?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity). reports 66.8% yield for a key intermediate, but impurities from side reactions (e.g., etherification) may require column chromatography (silica gel, 15:1 petroleum ether/EtOAc) .

- Advanced Purification : Use prep-HPLC with a C18 column (MeCN/H₂O gradient) to isolate the target compound. Compare retention times with published data .

- Interlab Validation : Collaborate with independent labs to verify yields and characterize batches via NMR and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.